
3-(Azidomethyl)-5-(trifluoromethyl)isoxazole
Vue d'ensemble
Description
3-(Azidomethyl)-5-(trifluoromethyl)isoxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the isoxazole family, which is a group of heterocyclic compounds that contain an oxygen and nitrogen atom in a five-membered ring structure.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Isoxazole derivatives, including compounds structurally related to 3-(Azidomethyl)-5-(trifluoromethyl)isoxazole, are crucial in synthetic organic chemistry for their diverse biological activities and presence in natural products and drugs. Various synthetic pathways, including one-pot multicomponent reactions, have been developed for the synthesis of disubstituted isoxazoles, highlighting their importance in creating compounds with antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticancer properties (Setia, Bharti, & Sharma, 2020).
Application in Drug Discovery
Isoxazole and pyrazole derivatives, related to the core structure of 3-(Azidomethyl)-5-(trifluoromethyl)isoxazole, have been extensively studied for their potential in drug discovery. Research has focused on the design, synthesis, and biological evaluation of these compounds for various therapeutic areas. For instance, diazide-containing isoxazole- and pyrazole-based compounds have shown promising results in histone deacetylase inhibition, a target relevant for cancer therapy and neuroprotective agents (Neelarapu et al., 2011).
Material Science and Catalysis
In the realm of materials science and catalysis, isoxazoles, including those related to 3-(Azidomethyl)-5-(trifluoromethyl)isoxazole, serve as ligands in the creation of coordination polymers and metal complexes. These complexes have found applications in various fields, including spin-crossover compounds and metal-organic frameworks (MOFs), due to the unique properties conferred by the isoxazole ligands (Aromí, Barrios, Roubeau, & Gamez, 2011).
Antimicrobial Applications
Research into the antimicrobial properties of isoxazole derivatives has led to the development of compounds effective against various bacterial strains. For example, isopropanol-conjugated carbazole azoles, incorporating isoxazole moieties, have demonstrated significant inhibitory activity against Enterococcus faecalis, showcasing the potential of these compounds in addressing antibiotic resistance (Zhang et al., 2018).
Propriétés
IUPAC Name |
3-(azidomethyl)-5-(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N4O/c6-5(7,8)4-1-3(11-13-4)2-10-12-9/h1H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYQBZOFKZDMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CN=[N+]=[N-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)-5-(trifluoromethyl)isoxazole | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2,5-Dimethoxyphenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2879948.png)
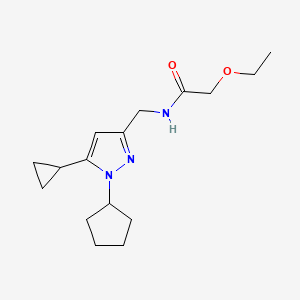
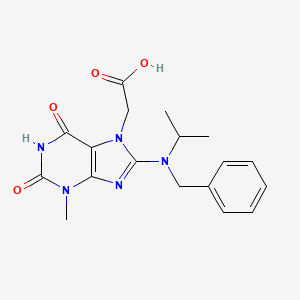
![5-Benzyl-8-(4-bromophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2879951.png)
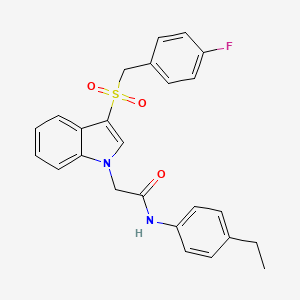
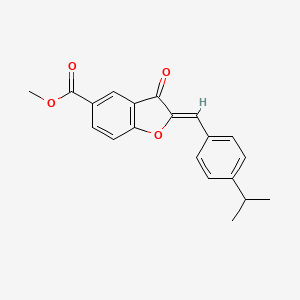
![N-Methyl-N-[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2879957.png)
![(6-Chloro-4-{[1-(4-methoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2879958.png)
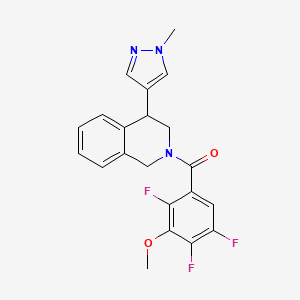

![2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2879962.png)
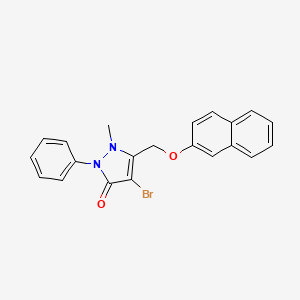
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2879970.png)
![5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2879971.png)